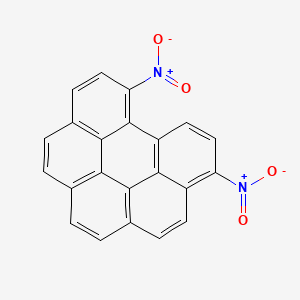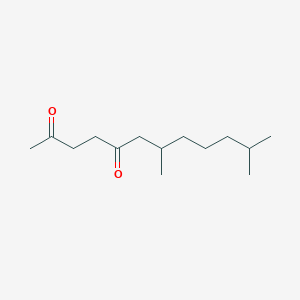
7,11-Dimethyldodecane-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,11-Dimethyldodecane-2,5-dione is an organic compound with the molecular formula C14H26O2. It is characterized by the presence of two ketone groups at the 2nd and 5th positions and methyl groups at the 7th and 11th positions on a dodecane backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyldodecane-2,5-dione typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the reaction of ethyl malonate with mesityl oxide in the presence of sodium in absolute alcohol, followed by refluxing with potassium hydroxide . The reaction mixture is then acidified and purified to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 7,11-Dimethyldodecane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction may produce diols.
科学研究应用
7,11-Dimethyldodecane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 7,11-Dimethyldodecane-2,5-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can participate in nucleophilic addition reactions, while the methyl groups may influence the compound’s hydrophobic interactions and binding affinity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
2,5-Dimethyldodecane: Lacks the ketone groups, making it less reactive in certain chemical reactions.
7,11-Dimethyldodecane: Similar structure but without the ketone groups, affecting its chemical properties and reactivity.
Uniqueness: 7,11-Dimethyldodecane-2,5-dione is unique due to the presence of both ketone and methyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its structural features make it a valuable compound in research and industry.
属性
CAS 编号 |
84424-91-9 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC 名称 |
7,11-dimethyldodecane-2,5-dione |
InChI |
InChI=1S/C14H26O2/c1-11(2)6-5-7-12(3)10-14(16)9-8-13(4)15/h11-12H,5-10H2,1-4H3 |
InChI 键 |
IENPUAZTYALEFI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)CC(=O)CCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


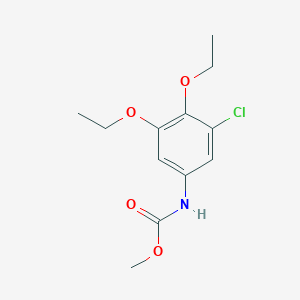
![4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate](/img/structure/B14418762.png)
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
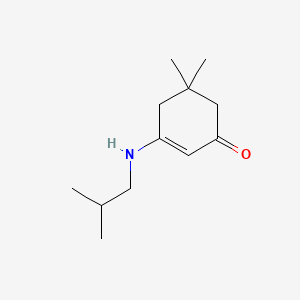
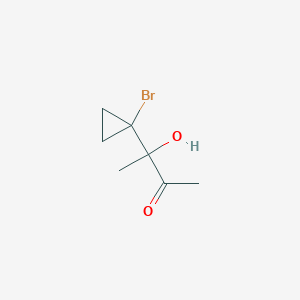
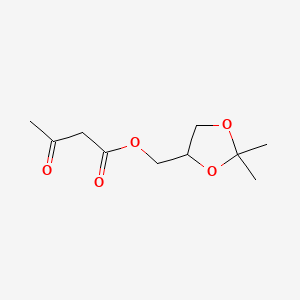
![N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B14418791.png)
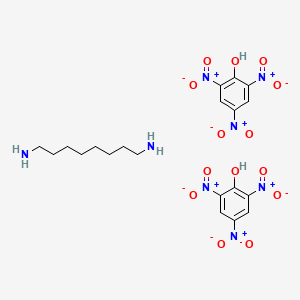
![2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene](/img/structure/B14418797.png)
![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
